molecular formula C16H21ClN2O5S B14363527 3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate CAS No. 91888-69-6

3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate

Cat. No.: B14363527
CAS No.: 91888-69-6
M. Wt: 388.9 g/mol
InChI Key: SIFMOOKFEDSQSY-UHFFFAOYSA-M
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Description

3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, a morpholine group, and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of 2-methylbenzothiazole with morpholine and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted benzothiazoles.

Scientific Research Applications

3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-2-pyridin-2-ylethylamine: This compound shares the morpholine group and has similar biological activities.

    4-(1-oxo-2-propenyl)-morpholine: Another compound with a morpholine group, used in various chemical reactions.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities.

Uniqueness

3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate is unique due to its benzothiazole ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

91888-69-6

Molecular Formula

C16H21ClN2O5S

Molecular Weight

388.9 g/mol

IUPAC Name

4-[1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-yl]morpholine;perchlorate

InChI

InChI=1S/C16H21N2OS.ClHO4/c1-3-18-14-6-4-5-7-15(14)20-16(18)12-13(2)17-8-10-19-11-9-17;2-1(3,4)5/h4-7,12H,3,8-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

SIFMOOKFEDSQSY-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)N3CCOCC3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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